7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline
Description
Propriétés
Formule moléculaire |
C9H9BrFN |
|---|---|
Poids moléculaire |
230.08 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9BrFN/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 |
Clé InChI |
IQCLVGHRLJRFNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2F)Br)NC1 |
Origine du produit |
United States |
Méthodes De Préparation
Bromination of Fluorinated Tetrahydroquinoline Precursors
A widely adopted approach involves the bromination of 5-fluoro-1,2,3,4-tetrahydroquinoline. This method leverages electrophilic aromatic substitution (EAS) to introduce bromine at the 7-position. Key steps include:
- Substrate Preparation : 5-Fluoro-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of 5-fluoroquinoline using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–60°C.
- Bromination : The substrate is treated with molecular bromine (Br₂) in dichloromethane (DCM) at −10°C to 0°C to ensure regioselectivity. This low-temperature regime minimizes polybromination and side reactions.
Table 1: Bromination Reaction Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents over-bromination |
| Solvent | DCM | Enhances Br₂ solubility |
| Molar Ratio (Br₂) | 1.1–1.3 equiv | Optimizes mono-bromination |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Post-bromination, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.
Hydrogenation of Bromo-Fluoroquinoline
An alternative route begins with 7-bromo-5-fluoroquinoline, which undergoes catalytic hydrogenation to yield the tetrahydro derivative:
- Substrate Synthesis : 7-Bromo-5-fluoroquinoline is prepared via Friedländer annulation between 2-bromo-5-fluoroaniline and ethyl acetoacetate.
- Hydrogenation : The quinoline is reduced using W-4 Raney nickel under hydrogen pressure (0.8–1.2 MPa) at 40–50°C. Bromine inhibitors (e.g., morpholine) are added to prevent debromination.
Key Advantages :
- Higher functional group tolerance compared to EAS bromination.
- Yields >85% when using optimized catalyst loads (0.02–0.5 wt% Raney nickel).
Regioselectivity and Steric Effects
Positional Directing Groups
The fluorine atom at position 5 exerts a strong meta-directing effect during bromination, favoring substitution at position 7. Computational studies (DFT) confirm that the electron-withdrawing nature of fluorine stabilizes the transition state at the 7-position.
Solvent and Catalyst Interactions
Polar aprotic solvents (e.g., DCM) enhance bromine electrophilicity, while protic solvents (e.g., acetic acid) reduce regioselectivity due to hydrogen bonding with the amine group. Catalytic amounts of Lewis acids (e.g., FeCl₃) are avoided to prevent ring oxidation.
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents disclose scalable methods using continuous flow reactors for bromination and hydrogenation:
- Bromination Module : Substrate and Br₂ are mixed in a microreactor at −5°C, achieving 90% conversion in <10 minutes.
- Hydrogenation Module : A fixed-bed reactor with Pd/Al₂O₃ catalysts operates at 50°C and 1 MPa H₂, yielding 7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline at 8 kg/h.
Table 2: Industrial Process Metrics
| Metric | Bromination | Hydrogenation |
|---|---|---|
| Throughput | 12 L/h | 8 kg/h |
| Purity | 98% (HPLC) | 99% (GC) |
| Energy Consumption | 15 kWh/kg | 20 kWh/kg |
Challenges and Mitigation Strategies
Debromination During Hydrogenation
Exposure to high-pressure H₂ and active catalysts (e.g., Raney nickel) can lead to partial debromination. Mitigation strategies include:
Purification Difficulties
The product’s high polarity complicates crystallization. Patent CN112574106A recommends using n-hexane for fractional crystallization at 0–10°C, achieving 95% recovery.
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies show that visible-light-mediated bromination using N-bromosuccinimide (NBS) and TiO₂ catalysts achieves 70% yield at room temperature, reducing energy costs.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes selectively brominate 5-fluoro-1,2,3,4-tetrahydroquinoline in aqueous media, though yields remain low (35–40%).
Analyse Des Réactions Chimiques
Types de réactions
La 7-Bromo-5-fluoro-1,2,3,4-tétrahydroquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en dérivés de la quinoléine.
Réduction : Formation de dérivés de la dihydroquinoléine.
Substitution : Réactions de substitution nucléophile aux positions brome ou fluor.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la quinoléine et de la dihydroquinoléine, qui peuvent être utilisés pour synthétiser des molécules plus complexes .
Applications De Recherche Scientifique
La 7-Bromo-5-fluoro-1,2,3,4-tétrahydroquinoléine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme composé principal potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisée dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action de la 7-Bromo-5-fluoro-1,2,3,4-tétrahydroquinoléine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, ce qui conduit à la modulation des voies biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et du contexte d’utilisation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Halogenated Tetrahydroquinoline Derivatives
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
- Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and fluorine at position 5.
- Key Differences: The isoquinoline scaffold alters electronic properties and binding interactions compared to quinoline derivatives. This positional isomerism may influence solubility and receptor affinity .
- Applications : Used in synthetic intermediates for alkaloid-inspired pharmaceuticals .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
- Structure : Lacks the fluorine substituent but shares the bromine at position 6.
- The hydrochloride salt form enhances solubility in polar solvents .
- Synthetic Relevance : Frequently employed in peptide coupling reactions .
6-Fluoro-5,7-dibromo-2-methyl-1-formyl-1,2,3,4-tetrahydroquinoline (CE3F4)
- Structure : Contains two bromine atoms (positions 5 and 7) and a fluorine (position 6), with additional methyl and formyl groups.
- CE3F4 is a known inhibitor of human exchange proteins .
- Biological Activity : Demonstrates preferential inhibition of cAMP-mediated pathways, highlighting the impact of halogen positioning .
Methyl-Substituted Derivatives
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6)
- Structure: Methyl group at position 2, fluorine at 6, and bromine at 7 on an isoquinoline core.
- This compound is utilized in high-throughput screening libraries .
5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1781489-28-8)
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) : The target compound’s CCS of 142.8 Ų ([M+H]+) suggests a compact structure, advantageous for LC-MS workflows .
- Thermal Stability : Derivatives like 8-Bromo-4,4-dimethyl-THQ (CAS 1187933-50-1) exhibit higher boiling points (~302°C), attributed to increased molecular weight and branching .
Activité Biologique
7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents significantly influences its chemical properties and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 215.06 g/mol. The unique structure allows for various chemical modifications that can enhance its biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to these targets, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is critical in cancer and infectious disease treatment.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest effectiveness against various bacterial strains.
- The compound's structure may facilitate penetration into bacterial cells.
-
Anticancer Properties:
- Investigated for its ability to inhibit tumor cell proliferation.
- Specific effects on cancer cell lines have been documented.
-
Antiviral Potential:
- Initial research indicates possible inhibition of viral replication mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 6; Fluorine at position 5 | Different reactivity due to fluorine position |
| 7-Bromo-8-fluoro-1,2,3,4-tetrahydroquinoline | Bromine at position 7; Fluorine at position 8 | Potentially different biological activity |
| 6-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline | Chlorine instead of bromine | May exhibit different pharmacological profiles |
This comparison highlights how variations in halogen positioning can significantly impact reactivity and biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of derivatives of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as , suggesting potent antiproliferative effects.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be , indicating promising antimicrobial potential.
Study 3: Mechanistic Insights
Molecular docking studies revealed that this compound binds effectively to target enzymes involved in cancer metabolism. This binding was characterized by favorable interactions with key amino acid residues in the active site.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
